
2-Cyano-acetic Acid Sodium Salt-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyano-acetic Acid Sodium Salt-13C2” is a stable isotope-labeled compound . It is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . The compound contains two functional groups, a nitrile (−C≡N) and a carboxylic acid .
Synthesis Analysis
Cyanoacetic acid is prepared by treatment of chloroacetate salts with sodium cyanide followed by acidification . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C3H2NNaO2. The linear formula is 13CH313CO2Na .Chemical Reactions Analysis
The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3- (2-bromoacetyl)-2 H -chromen-2-one to give a thiophene derivative .Physical and Chemical Properties Analysis
The compound is a white, hygroscopic solid . The molecular weight is 109.028.Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Cyano-acetic Acid Sodium Salt-13C2 can be achieved through a two-step process starting from commercially available starting materials.", "Starting Materials": [ "13C2-labeled cyanide", "Ethyl chloroacetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl chloroacetate is reacted with 13C2-labeled cyanide in the presence of a base such as sodium hydroxide to form ethyl 2-cyanoacetate-13C2.", "Step 2: Ethyl 2-cyanoacetate-13C2 is then hydrolyzed with sodium hydroxide and water to form 2-Cyano-acetic Acid Sodium Salt-13C2." ] } | |
Numéro CAS |
1346598-51-3 |
Formule moléculaire |
C3H2NNaO2 |
Poids moléculaire |
109.028 |
Nom IUPAC |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1; |
Clé InChI |
JAUCIKCNYHCSIR-CFARNWPNSA-M |
SMILES |
C(C#N)C(=O)[O-].[Na+] |
Synonymes |
Cyano-acetic Acid Sodium Salt-13C2; 2-Cyanoacetic Acid Sodium Salt-13C2; Sodium Cyanoacetate-13C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


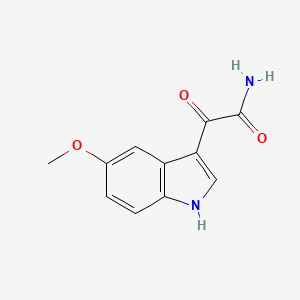
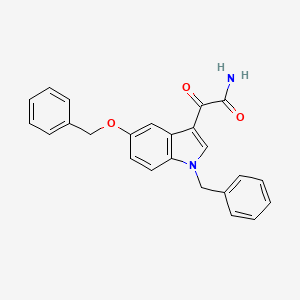
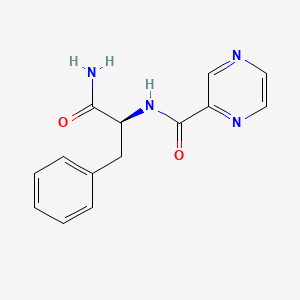
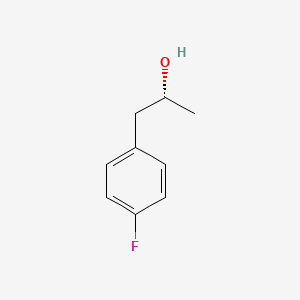
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)


![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
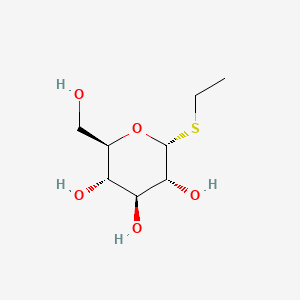
![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
